REACTION_CXSMILES
|
Cl.Cl.[CH2:3]([N:5]([CH2:12][CH3:13])[CH:6]1[CH2:11][CH2:10][NH:9][CH2:8][CH2:7]1)[CH3:4]>O.[OH-].[Na+]>[CH2:12]([N:5]([CH2:3][CH3:4])[CH:6]1[CH2:7][CH2:8][NH:9][CH2:10][CH2:11]1)[CH3:13] |f:0.1.2,4.5|
|
Name
|
4-(diethylamino)piperidine dihydrochloride
|
Quantity
|
3 g
|
Type
|
reactant
|
Smiles
|
Cl.Cl.C(C)N(C1CCNCC1)CC
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
[OH-].[Na+]
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred for 30 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The solvent was removed under reduced pressure, and methanol (10 mL)
|
Type
|
ADDITION
|
Details
|
was added to the crude material
|
Type
|
CUSTOM
|
Details
|
the residue was removed by filtration
|
Type
|
CONCENTRATION
|
Details
|
The filtrate was concentrated
|
Type
|
CUSTOM
|
Details
|
dried
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
C(C)N(C1CCNCC1)CC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.7 g | |
YIELD: PERCENTYIELD | 77% | |
YIELD: CALCULATEDPERCENTYIELD | 57256.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |